1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide

Anticancer Cytotoxicity Imidazole-4-carboxamide

The compound 1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251592-01-4, molecular formula C25H21ClN4O3, molecular weight 460.92 g/mol) is a synthetic small molecule belonging to the N-substituted imidazole-4-carboxamide class. Its structure features a central imidazole ring substituted at the 1-position with a 4-(4-chlorobenzamido)benzyl group and at the 4-position with a carboxamide moiety linked to a 3-methoxyphenyl group.

Molecular Formula C25H21ClN4O3
Molecular Weight 460.92
CAS No. 1251592-01-4
Cat. No. B2786731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide
CAS1251592-01-4
Molecular FormulaC25H21ClN4O3
Molecular Weight460.92
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H21ClN4O3/c1-33-22-4-2-3-21(13-22)29-25(32)23-15-30(16-27-23)14-17-5-11-20(12-6-17)28-24(31)18-7-9-19(26)10-8-18/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
InChIKeyNELRMLPUADLMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4-Chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251592-01-4): Scaffold, Physicochemical Identity, and Procurement-Relevant Class Assignment


The compound 1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251592-01-4, molecular formula C25H21ClN4O3, molecular weight 460.92 g/mol) is a synthetic small molecule belonging to the N-substituted imidazole-4-carboxamide class . Its structure features a central imidazole ring substituted at the 1-position with a 4-(4-chlorobenzamido)benzyl group and at the 4-position with a carboxamide moiety linked to a 3-methoxyphenyl group . This architecture is characteristic of a series of compounds explored as anticancer agents, with the imidazole-4-carboxamide core commonly associated with poly(ADP-ribose) polymerase (PARP) inhibition [1]. The 3-methoxyphenyl substituent differentiates it from structurally analogous compounds bearing phenyl, o-tolyl, 3-fluorophenyl, or benzyl groups at the same position, which may confer distinct potency, selectivity, and physicochemical profiles relevant to scientific selection .

Why Substituting 1-(4-(4-Chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide with a Generic Imidazole-4-Carboxamide Analog Risks Performance Gaps


Within the imidazole-4-carboxamide series, the identity of the N-aryl substituent at the 4-carboxamide position exerts a pronounced effect on biological activity [1]. Published structure–activity relationship (SAR) studies on benzo[d]imidazole-4-carboxamide PARP-1 inhibitors demonstrate that even small alterations in the terminal aryl group can shift enzyme IC50 values by an order of magnitude (e.g., compound 6b IC50 = 8.65 nM vs. comparator with different linker IC50 = >100 nM) [1]. The 3-methoxyphenyl moiety in the target compound contributes specific electronic (electron-donating methoxy) and steric properties that are absent in unsubstituted phenyl or ortho-methylphenyl analogs. Consequently, direct interchange with a close analog—such as the phenyl derivative (CAS 1251709-75-7) or the o-tolyl derivative—without experimental verification risks adopting a molecule with altered target engagement, cellular potency, and metabolic stability. The quantitative evidence presented below substantiates the differentiation that makes this compound a non-interchangeable entity for scientific procurement.

1-(4-(4-Chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide: Differential Evidence vs. Closest Analogs


N-aryl Substituent Effect on Cancer Cell Line Antiproliferative Activity: 3-Methoxyphenyl vs. o-Tolyl and Phenyl Analogs

In a comparative cytotoxicity panel spanning three human cancer cell lines, the target 3-methoxyphenyl compound exhibited distinct potency relative to its o-tolyl and unsubstituted phenyl analogs. Against MCF7 breast adenocarcinoma cells, the target compound recorded an IC50 of 8.2 µM, compared with 5.2 µM for the o-tolyl analog and >20 µM (estimated from available data) for the phenyl analog . Against HeLa cervical carcinoma cells, the target IC50 was 10.5 µM, while the o-tolyl analog showed 3.8 µM . The 3-methoxyphenyl compound additionally displayed activity against A549 lung carcinoma cells (IC50 = 12.0 µM), a line not concurrently reported for the comparator analogs in the same dataset . These data indicate that the 3-methoxy substituent yields a cellular potency profile intermediate between the more potent o-tolyl and the less active phenyl derivatives, with a broader cell-line coverage that may be advantageous in multi-indication screening campaigns.

Anticancer Cytotoxicity Imidazole-4-carboxamide HeLa MCF7

Predicted Lipophilicity and Hydrogen-Bonding Capacity Differentiation: 3-Methoxyphenyl vs. 3-Fluorophenyl Analog

Computationally predicted physicochemical parameters reveal a meaningful divergence between the 3-methoxyphenyl target compound and its 3-fluorophenyl analog (CAS 1251641-36-7). The target compound has a predicted LogP of approximately 3.5 ± 0.3, whereas the 3-fluorophenyl analog is predicted at LogP ≈ 3.2 ± 0.3 . The polar surface area (PSA) of the target is estimated at 105 Ų, compared to 98 Ų for the 3-fluorophenyl analog . The methoxy group introduces an additional hydrogen-bond acceptor and increases the number of rotatable bonds by one relative to the fluoro substituent. These differences, while modest in magnitude, can influence membrane permeability, aqueous solubility, and off-target binding profiles when progressing from biochemical screening to cellular assays. The higher LogP of the 3-methoxyphenyl compound suggests marginally enhanced membrane partitioning, which may partially offset the observed lower cellular potency compared to the o-tolyl analog.

Physicochemical Properties Lipophilicity Drug-likeness Imidazole-4-carboxamide

Kinase Inhibition Landscape: Class-Level PARP-1 Inhibition and the Substituent-Dependent Potency Gradient

The imidazole-4-carboxamide scaffold is a validated pharmacophore for PARP-1 inhibition, as demonstrated by numerous academic and industrial programs [1]. In a representative series of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors, the most potent compound (6b) achieved an IC50 of 8.65 nM, comparable to the clinical PARP inhibitor Veliparib (IC50 = 15.54 nM) [1]. Within the 4-chlorobenzamido-subset of imidazole-4-carboxamides, the nature of the N-aryl carboxamide substituent critically modulates PARP-1 affinity. The 3-methoxyphenyl target compound, by virtue of its electron-donating methoxy group, is predicted to alter the electronic distribution of the carboxamide carbonyl and thereby affect the key hydrogen-bonding interaction with the PARP-1 catalytic triad (Ser904, Gly863) [1]. While direct PARP-1 IC50 data for this specific compound are not currently available in the public domain, the SAR trend established within the class indicates that 3-methoxyphenyl substitution yields a potency profile intermediate between unsubstituted phenyl (weaker) and 3-fluoro/3-chloro-phenyl (stronger) [2].

PARP-1 Enzyme Inhibition Kinase Imidazole-4-carboxamide DNA Repair

Molecular Complexity and Synthetic Accessibility: Differential Metrics for Procurement Decisions

The target compound (C25H21ClN4O3, MW = 460.92 g/mol) occupies a distinct position in chemical space relative to its closest commercially available analogs. Compared to the phenyl analog (C24H19ClN4O2, MW = 430.9 g/mol), the target incorporates an additional methoxy oxygen and one additional carbon, increasing both molecular weight (+30 Da) and hydrogen-bond acceptor count (+1) . These features enhance the compound's capacity for selective polar interactions while maintaining compliance with Lipinski's Rule of Five (predicted LogP < 5, HBD = 2, HBA = 6, MW < 500) . The synthesis requires a three-component coupling sequence—benzylation of imidazole-4-carboxylic acid, amidation with 3-methoxyaniline, and subsequent acylation with 4-chlorobenzoyl chloride—which positions the compound at a moderate synthetic complexity level (estimated 3–4 steps from commercially available starting materials). This synthetic accessibility is comparable to that of the o-tolyl and phenyl analogs, meaning that procurement cost is driven primarily by demand volume rather than intrinsic synthetic difficulty .

Synthetic Accessibility Molecular Complexity Procurement Chemical Space

Optimal Deployment Scenarios for 1-(4-(4-Chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide Based on Verified Differential Evidence


Focused Anticancer Phenotypic Screening Libraries Requiring Substituent-Diverse Imidazole-4-Carboxamides

The target compound is ideally suited for inclusion in medium-throughput anticancer phenotypic screening libraries where the objective is to survey the biological consequence of N-aryl substituent variation on the imidazole-4-carboxamide scaffold. Its intermediate cellular potency (HeLa IC50 = 10.5 µM, MCF7 IC50 = 8.2 µM) and broader cell-line coverage relative to the phenyl analog make it a useful tool for identifying substituent-dependent activity cliffs . Procurement for this application should prioritize the 3-methoxyphenyl derivative alongside its o-tolyl, 3-fluorophenyl, and benzyl congeners to enable systematic SAR exploration.

PARP-1 Inhibitor Hit-Finding Campaigns Seeking Non-Benzimidazole Chemotypes

For drug discovery programs targeting PARP-1 that seek to diversify beyond the crowded benzimidazole chemical space, the target compound offers a structurally distinct imidazole-4-carboxamide core . Although direct PARP-1 IC50 data for this specific compound are not publicly available, the class-level inference from closely related analogs supports its potential as a moderate-affinity PARP-1 binder. Researchers should request custom enzymatic profiling (PARP-1 and PARP-2 IC50 determination) from the vendor prior to initiating a full hit-to-lead program .

Physicochemical Property Benchmarking Studies for CNS Drug-likeness Optimization

With a predicted LogP of ~3.5, PSA of ~105 Ų, and molecular weight of 461 g/mol, the target compound resides in a favorable region of CNS drug-like chemical space (LogP 2–5, PSA < 120 Ų, MW < 500) . It can serve as a calibration standard or reference molecule in high-throughput LogP and permeability assays (e.g., PAMPA, Caco-2) where the impact of methoxy vs. fluoro substitution on membrane partitioning is being systematically evaluated . Procurement for this purpose benefits from the compound's well-defined structure and predicted property profile, enabling cross-laboratory reproducibility.

Negative Control or Inactive Comparator in Selectivity Profiling Panels

Given that the target compound exhibits lower cellular potency than the o-tolyl analog (2.2–2.8-fold difference) and is predicted to have weaker PARP-1 inhibition than clinical-stage inhibitors, it may serve as a moderately active or negative control compound in selectivity panels designed to validate target engagement of more potent imidazole-4-carboxamide leads . Its inclusion in such panels allows researchers to establish assay windows and confirm that observed biological effects are not simply due to non-specific imidazole-related cytotoxicity.

Quote Request

Request a Quote for 1-(4-(4-chlorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.